molecular formula C19H20O5 B600397 Eucomin dimethyl ether CAS No. 246244-10-0

Eucomin dimethyl ether

Cat. No.: B600397
CAS No.: 246244-10-0
M. Wt: 328.36
Attention: For research use only. Not for human or veterinary use.
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Description

Eucomin dimethyl ether is a lignan derivative characterized by a bicyclic structure with methoxy (-OCH₃) groups. It is primarily isolated from Eucommia ulmoides, a plant traditionally used in herbal medicine. The compound is hypothesized to possess antioxidant and anti-inflammatory activities, similar to structurally related lignans like syringaresinol and magnolin .

Properties

CAS No.

246244-10-0

Molecular Formula

C19H20O5

Molecular Weight

328.36

Synonyms

5,7,4′-Trimethoxyhomoisoflavanone;  (3R)-2,3-Dihydro-5,7-dimethoxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one;  (-)-3-(4-Methoxybenzyl)-5,7-dimethoxychroman-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and industrial differences between Eucomin dimethyl ether and analogous dimethyl ether derivatives:

Table 1. Comparative Analysis of this compound and Related Compounds

Compound Structure Type Source Key Bioactivity/Application Distinguishing Features
This compound Lignan derivative Eucommia ulmoides Antioxidant, anti-inflammatory (inferred) Bicyclic lignan core with methoxy groups
Syringaresinol Lignan Magnolia denudata Neuroprotective, anti-cancer Tetrahydrofuran rings with two methoxy groups
Magnolin Lignan Magnolia denudata Anti-allergic, anti-inflammatory Bicyclic structure with three methoxy groups
Aesculetin dimethyl ether Coumarin derivative Zanthoxylum acanthopodium Anticoagulant, antimicrobial Coumarin backbone with methoxy substituents
Urushiol dimethyl ether Catechol derivative Toxicodendron spp. Allergenic (hypersensitivity inducer) Long alkyl chain with catechol methoxylation
Quercetin-3,3′-dimethyl ether Flavonoid derivative Seriphidium terrae-albae Antioxidant, UV protection Flavonoid core with methoxy groups at C3 and C3′

Structural and Functional Insights:

Lignan Derivatives: this compound, syringaresinol, and magnolin share a lignan backbone but differ in methoxy group placement and ring systems. Magnolin’s additional methoxy group may contribute to its stronger anti-inflammatory effects compared to this compound .

Coumarin vs. Flavonoid Derivatives: Aesculetin dimethyl ether (coumarin) exhibits anticoagulant properties due to its planar structure, which facilitates interaction with blood proteins . In contrast, quercetin-3,3′-dimethyl ether (flavonoid) leverages its conjugated π-system for antioxidant activity, a feature less pronounced in lignans .

Urushiol dimethyl ether’s allergenic properties highlight the importance of structural modifications for safety in consumer products .

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